![molecular formula C21H21BrClN3O2S B2882400 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide CAS No. 422288-29-7](/img/no-structure.png)

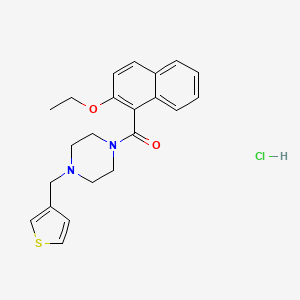

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

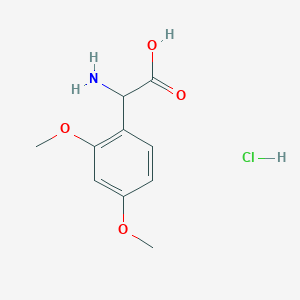

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C21H21BrClN3O2S and its molecular weight is 494.83. The purity is usually 95%.

BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has explored the synthesis of quinazolinone derivatives and their potential in antimicrobial applications. For instance, studies have shown that certain sulfonamides bearing quinazolinone structures demonstrate remarkable antibacterial and antifungal activities. These compounds were synthesized through various chemical reactions, including the reaction of acid chloride with thionyl chloride followed by Schiff base formation, and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (N. Patel et al., 2010). Another study reported the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, indicating potential for diverse biological activities through regioselective reactions (N. Kut et al., 2020).

Antiviral and Anti-inflammatory Properties

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave techniques exhibited promising antiviral activities against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. This highlights their potential as therapeutic agents against infectious diseases (P. Selvam et al., 2007). Additionally, analogue-based design and synthesis of 2,3-diaryl quinazolinones have shown non-ulcerogenic anti-inflammatory properties, offering a gastric sparing alternative to traditional anti-inflammatory agents. These compounds displayed significant cyclooxygenase inhibition and reduced rat paw edema, suggesting their utility in treating inflammation without the gastrointestinal side effects commonly associated with NSAIDs (E. Manivannan & S. Chaturvedi, 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "4-chlorobenzylamine", "2-nitrobenzaldehyde", "thiourea", "hexanoyl chloride", "sodium borohydride", "bromine" ], "Reaction": [ "Step 1: Condensation reaction between 4-chlorobenzylamine and 2-nitrobenzaldehyde to form 4-chloro-N-(2-nitrobenzylidene)aniline", "Step 2: Reduction of 4-chloro-N-(2-nitrobenzylidene)aniline using sodium borohydride to form 4-chloro-N-(2-aminobenzylidene)aniline", "Step 3: Reaction of 4-chloro-N-(2-aminobenzylidene)aniline with thiourea to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 4: Reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride to form 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 5: Bromination of 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline to form 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide", "Step 6: Reaction of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide with 4-chlorobenzyl chloride to form the final compound, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide" ] } | |

Numéro CAS |

422288-29-7 |

Nom du produit |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |

Formule moléculaire |

C21H21BrClN3O2S |

Poids moléculaire |

494.83 |

Nom IUPAC |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |

InChI |

InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29) |

Clé InChI |

AHHVVZZIPPMZQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)